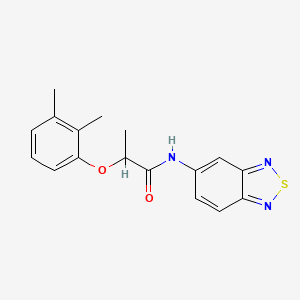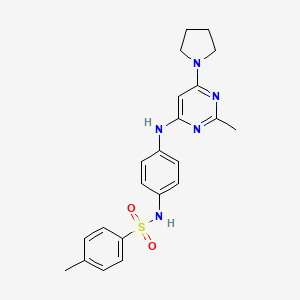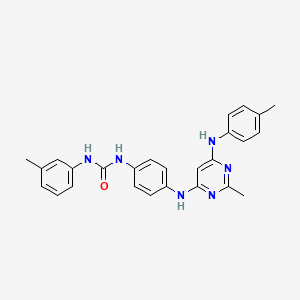![molecular formula C23H20ClFN2O3S2 B11330381 N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide](/img/structure/B11330381.png)
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of functional groups, including a chlorobenzyl sulfanyl group, a fluoro-dibenzo thiazinyl group, and an acetamide group, which contribute to its diverse chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route may include:
Formation of the Chlorobenzyl Sulfanyl Intermediate: This step involves the reaction of 3-chlorobenzyl chloride with a suitable thiol, such as ethanethiol, under basic conditions to form the chlorobenzyl sulfanyl intermediate.
Synthesis of the Fluoro-dibenzo Thiazinyl Intermediate: This intermediate can be synthesized by reacting 9-fluoro-6H-dibenzo[c,e][1,2]thiazine with an appropriate oxidizing agent to introduce the sulfone group.
Coupling Reaction: The final step involves coupling the chlorobenzyl sulfanyl intermediate with the fluoro-dibenzo thiazinyl intermediate in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired compound.
Industrial Production Methods
Industrial production of This compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
化学反応の分析
Types of Reactions
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted benzyl derivatives
科学的研究の応用
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide:
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Potential use as a probe to study biological pathways and interactions due to its unique functional groups.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications, such as anti-inflammatory or anticancer activities.
Industry: Use in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism of action of N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the fluoro-dibenzo thiazinyl group suggests potential interactions with enzymes or receptors involved in oxidative stress or inflammation pathways.
類似化合物との比較
N-{2-[(3-chlorobenzyl)sulfanyl]ethyl}-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide: can be compared with similar compounds such as:
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with keto-enol tautomerism, similar to the acetamide group in the target compound.
Diketene: Used in the synthesis of various acetoacetate derivatives.
The uniqueness of This compound
特性
分子式 |
C23H20ClFN2O3S2 |
|---|---|
分子量 |
491.0 g/mol |
IUPAC名 |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide |
InChI |
InChI=1S/C23H20ClFN2O3S2/c24-17-5-3-4-16(12-17)15-31-11-10-26-23(28)14-27-21-9-8-18(25)13-20(21)19-6-1-2-7-22(19)32(27,29)30/h1-9,12-13H,10-11,14-15H2,(H,26,28) |
InChIキー |
PEYZVMVHHZZMGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)F)N(S2(=O)=O)CC(=O)NCCSCC4=CC(=CC=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-(4-chlorophenyl)-4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11330298.png)
![N-[5-(3-chlorobenzyl)-1,3-thiazol-2-yl]-7-methoxy-1-benzoxepine-4-carboxamide](/img/structure/B11330302.png)

![2-(4-fluorophenyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11330315.png)
![N-(4-bromophenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11330327.png)
![6-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-N,N,2-trimethylpyrimidin-4-amine](/img/structure/B11330329.png)


![(4-chlorophenyl){4-[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}methanone](/img/structure/B11330352.png)
![Ethyl 3-{[(7-methoxy-1-benzoxepin-4-yl)carbonyl]amino}benzoate](/img/structure/B11330358.png)

![2-{1-[8,9-dimethyl-7-(4-methylpyridin-2-yl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B11330366.png)
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11330389.png)
![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B11330390.png)
